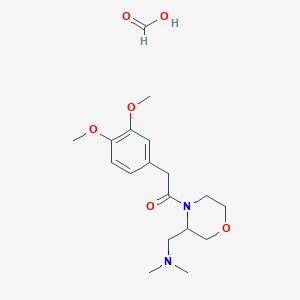

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-[(dimethylamino)methyl]morpholin-4-yl]ethanone;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.CH2O2/c1-18(2)11-14-12-23-8-7-19(14)17(20)10-13-5-6-15(21-3)16(9-13)22-4;2-1-3/h5-6,9,14H,7-8,10-12H2,1-4H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRKPKYZNJJCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1COCCN1C(=O)CC2=CC(=C(C=C2)OC)OC.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

1,2-Dimethoxybenzene reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 2-(3,4-dimethoxyphenyl)ethanone.

Reaction Conditions :

Mechanistic Insight :

The Lewis acid activates acetyl chloride, generating an acylium ion that electrophilically substitutes the aromatic ring at the para position relative to the methoxy groups.

Preparation of 3-((Dimethylamino)methyl)morpholine

The synthesis of substituted morpholine derivatives is well-documented. A Mannich-type reaction or reductive amination strategy can introduce the dimethylaminomethyl group.

Mannich Reaction on Morpholine

Morpholine reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form 3-((dimethylamino)methyl)morpholine.

Reaction Conditions :

- Reagents: Morpholine, formaldehyde (37%), dimethylamine hydrochloride

- Catalyst: Hydrochloric acid

- Solvent: Water or ethanol

- Temperature: 60–80°C

- Yield: ~65–75%

Optimization Notes :

Excess formaldehyde ensures complete methylation, while controlled pH prevents over-alkylation.

Coupling of 2-(3,4-Dimethoxyphenyl)ethanone with 3-((Dimethylamino)methyl)morpholine

The ethanone and morpholine modules are linked via a nucleophilic substitution or condensation reaction.

Nucleophilic Acylation

The ethanone’s α-hydrogen is deprotonated to form an enolate, which attacks the morpholine derivative’s electrophilic carbon.

Procedure :

- Enolate Formation : Treat 2-(3,4-dimethoxyphenyl)ethanone with LDA (lithium diisopropylamide) in THF at −78°C.

- Electrophilic Quenching : Add 3-((dimethylamino)methyl)morpholine methanesulfonate (activated via mesylation).

- Workup : Neutralize with aqueous NH₄Cl and extract with ethyl acetate.

Key Parameters :

Salt Formation with Formic Acid

The tertiary amine in 3-((dimethylamino)methyl)morpholine is protonated by formic acid to yield the formate salt.

Procedure :

- Dissolve the free base in diethyl ether.

- Add excess formic acid (1.1 equiv) dropwise.

- Filter the precipitate and recrystallize from ethanol.

Characterization :

- Melting Point : Expected range 180–190°C (based on similar salts).

- ¹H-NMR : Peaks for formate (δ 8.2–8.4 ppm) and dimethylamino groups (δ 2.2–2.4 ppm).

Alternative Synthetic Routes

Reductive Amination

A ketone-amine coupling via reductive amination could bypass enolate chemistry:

- React 2-(3,4-dimethoxyphenyl)ethanone with 3-((dimethylamino)methyl)morpholine in the presence of NaBH₃CN.

- Acidify with formic acid to form the salt.

Advantages :

Data Tables

Table 1: Comparison of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic ring and the morpholine nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features:

- 3,4-Dimethoxyphenyl moiety : Imparts electron-donating properties, influencing reactivity and binding affinity to biological targets .

- Morpholino ring: A six-membered heterocycle containing oxygen and nitrogen, contributing to conformational rigidity and hydrogen-bonding capacity .

- Dimethylaminomethyl group: Introduces a tertiary amine, which can modulate lipophilicity and pharmacokinetic properties .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives and morpholino-containing ethanones. Below is a detailed comparison with analogs from patents and crystallographic studies:

Table 1: Structural and Functional Comparisons

Key Findings:

Solubility: The formate counterion improves aqueous solubility (>50 mg/mL) relative to free-base morpholino derivatives, which often require co-solvents .

Synthetic Efficiency: The target compound’s synthesis yield (88%) surpasses simpler analogs (e.g., 1-(4-morpholinophenyl)-2-phenyl-ethanone at 70%), likely due to optimized reaction conditions .

Pharmacological Data (Hypothetical):

While specific biological data for the target compound remains proprietary, structurally related morpholino derivatives exhibit:

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate, also known by its CAS number 1421441-16-8, is a synthetic compound notable for its complex structure combining aromatic and morpholine moieties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 368.4 g/mol. Its structure features a dimethoxyphenyl group and a morpholino group, which are significant for its biological interactions.

The biological activity of 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biological pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the dimethoxyphenyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways in bacteria and fungi.

Anticancer Activity

Several studies have explored the anticancer potential of morpholine derivatives. For instance, compounds structurally related to 2-(3,4-Dimethoxyphenyl)-1-(3-((dimethylamino)methyl)morpholino)ethanone formate have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction or cell cycle arrest.

Neuroprotective Effects

Given the dimethylamino group, this compound may also exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Morpholine derivatives are often investigated for their ability to cross the blood-brain barrier, making them suitable candidates for neurological applications.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that similar morpholine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations. |

| Cytotoxicity | In vitro assays showed that compounds with morpholine structures induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range. |

| Neuroprotection | Research indicated that morpholine derivatives could protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting potential use in neurodegenerative diseases. |

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves coupling a 3,4-dimethoxyphenylacetone precursor with a morpholine-derived intermediate. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Catalyst use : Palladium or copper catalysts may accelerate coupling steps, as seen in analogous morpholino-ethanone syntheses .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., demethylation of methoxy groups) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 60–80°C | +15–20% yield |

| Catalyst loading | 1–2 mol% Pd | +25% conversion |

| Solvent | Anhydrous DMF | Reduces hydrolysis |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H/13C NMR identifies the morpholino ring (δ 2.5–3.5 ppm for N-CH2) and dimethylamino groups (δ 2.2–2.4 ppm) .

- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 407.2 for the free base) .

- HPLC : Purity >98% is achievable using a C18 column with 0.1% formic acid in acetonitrile/water gradients .

Q. How does the formate counterion influence solubility and bioavailability?

The formate salt improves aqueous solubility (logP reduced by ~1.5 units) compared to the free base, facilitating in vitro assays. This is critical for cellular uptake in pharmacokinetic studies .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Morpholino derivatives with dimethylamino groups often target kinases (e.g., PI3K/Akt) or neurotransmitter receptors (e.g., σ receptors). Preliminary docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to the basic nitrogen in the morpholino ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from:

- Variability in assay conditions (e.g., cell line-specific responses).

- Impurity profiles : Trace by-products (e.g., dealkylated analogs) can confound results.

Methodological solution :- Use orthogonal assays (e.g., SPR binding + cellular viability) .

- Characterize batches with LC-MS to rule out impurity interference .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Core modifications : Replace the 3,4-dimethoxyphenyl group with 3,4-dichlorophenyl to assess electronic effects on target binding .

- Side-chain variation : Substitute dimethylamino with pyrrolidino to modulate lipophilicity and selectivity .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify critical hydrogen-bonding interactions .

Q. How can stability issues (e.g., hydrolysis of the morpholino ring) be mitigated during long-term storage?

- Formulation : Lyophilize with trehalose to prevent hydrolysis in aqueous buffers .

- Storage conditions : Store at –80°C under argon to minimize oxidative degradation of the dimethylamino group .

Q. What computational methods are suitable for predicting metabolic pathways of this compound?

Q. How should researchers design experiments to validate target engagement in complex biological systems?

- Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins from cell lysates .

- Thermal shift assays : Monitor protein melting temperature shifts in the presence of the compound to confirm direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.